- Home

- search for "b3395357"

Sorry, we couldn't find anything regarding "

b3395357

".

Tips

- Make sure all the words are spelled correctly

- Try rephrasing keywords or using synonyms

- Try our Structure Search tool

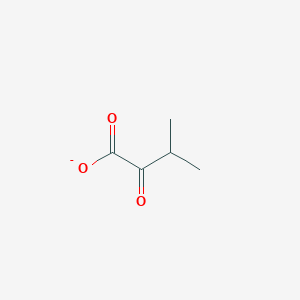

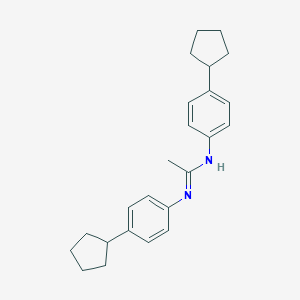

![[2,2'-Bipyridine]-5-sulfonic acid](/img/structure/B3050651.png)